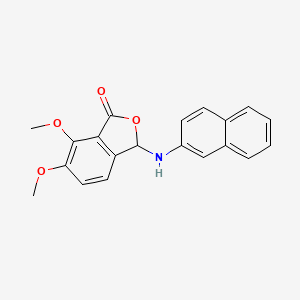
7-(4-methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, methoxyphenyl, and phenoxyphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methoxyphenyl and phenoxyphenyl groups through substitution reactions.
Amidation: Formation of the carboxamide group through reactions with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
7-(4-Methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(4-methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one: An oroxylin A derivative with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxyphenyl group and similar functional groups.
Uniqueness
7-(4-Methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and the quinoline core, which may confer distinct biological and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C29H26N2O5 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
7-(4-methoxyphenyl)-2,5-dioxo-N-(4-phenoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C29H26N2O5/c1-35-21-11-7-18(8-12-21)19-15-25-28(26(32)16-19)24(17-27(33)31-25)29(34)30-20-9-13-23(14-10-20)36-22-5-3-2-4-6-22/h2-14,19,24H,15-17H2,1H3,(H,30,34)(H,31,33) |
InChI-Schlüssel |
XPNKFNPKQXFJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)


methanone](/img/structure/B12118929.png)

![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)
![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)

![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)


![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)
![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine](/img/structure/B12118988.png)
